molecular formula C22H16N2O2 B11539231 2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

2-methyl-4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

Cat. No.: B11539231
M. Wt: 340.4 g/mol
InChI Key: LQGOIUHMTUFSBP-UHFFFAOYSA-N
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Description

(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves a series of organic reactions. One common method includes the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction is carried out under ambient temperature conditions and results in moderate to good yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The phenylethynyl group can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(phenylethynyl)phenyl)sulfanes
  • Methyl (2-(phenylethynyl)phenyl)selanes
  • (4-Methoxyphenyl)(4-nitrophenyl)methanone

Uniqueness

(E)-N-(2-METHYL-4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is unique due to the presence of both nitrophenyl and phenylethynyl groups in its structure This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine

InChI

InChI=1S/C22H16N2O2/c1-17-15-21(24(25)26)13-14-22(17)23-16-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-16H,1H3

InChI Key

LQGOIUHMTUFSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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